2-(4-Aminophenyl)oxazole, hcl

Description

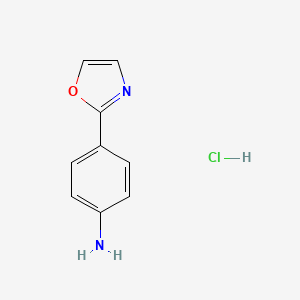

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1,3-oxazol-2-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMGWSWHVWXLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Catalytic Strategies for 2 4 Aminophenyl Oxazole Hydrochloride

Classical and Emerging Synthesis Routes to the Oxazole (B20620) Core

The construction of the oxazole ring is achievable through several synthetic strategies, ranging from traditional condensation reactions to more complex multi-step pathways that allow for the introduction of diverse functional groups.

Condensation Reactions with Aminophenol Precursors

A foundational and widely utilized strategy for synthesizing the benzoxazole (B165842) core, a related structure, involves the condensation of 2-aminophenols with a variety of carbonyl-containing precursors. mdpi.comrsc.orgresearchgate.net This approach is valued for its directness in forming the heterocyclic ring. The traditional method often involves the reaction of 2-aminophenol (B121084) with aldehydes, acids, or their derivatives under conditions that promote cyclization and dehydration. rsc.orgresearchgate.net

For instance, the synthesis of 2-substituted benzoxazoles can be achieved through the cyclization of 2-aminophenols with reagents such as benzoic acids, aryl methyl ketones, and alkynes. mdpi.com A specific patented process details the synthesis of a related compound, 2-(4-aminophenyl)-5-amino-benzimidazole, by reacting 1,2,4-triaminobenzene dihydrochloride (B599025) with 4-aminobenzoic acid in methanesulfonic acid, highlighting a condensation-driven approach. google.com Another patented method describes the condensation of 2-amino-4-sodium nitrophenolate with nitrobenzoyl chloride to form an ester intermediate, which then cyclizes to the corresponding 2-(nitrophenyl)-5-nitrobenzoxazole. google.com This intermediate can subsequently be reduced to the diamino-functionalized product.

Table 1: Examples of Condensation Reactions for Oxazole-Related Cores To view the data, click the table and scroll left or right.

| Precursor 1 | Precursor 2 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminophenol | Aldehydes | Brønsted Acidic Ionic Liquid Gel | Benzoxazole Derivatives | rsc.org |

| 1,2,4-Triaminobenzene | 4-Aminobenzoic Acid | Methanesulfonic Acid | 2-(4-Aminophenyl)benzimidazole | google.com |

| 2-Amino-4-nitrophenolate | Nitrobenzoyl Chloride | Strong Acid (for cyclization) | 2-(Nitrophenyl)nitrobenzoxazole | google.com |

| 2-Aminophenol | N-cyano-N-phenyl-p-toluenesulfonamide | BF₃·Et₂O / 1,4-Dioxane | 2-Aminobenzoxazole | rsc.org |

Cyclization Approaches Involving Carbonyl Compounds and Amine Substrates

The cyclization of various combinations of carbonyl compounds and amine substrates represents a versatile route to the oxazole nucleus. These methods often provide access to a wide range of substitution patterns on the final heterocyclic ring.

Notable examples include the palladium-catalyzed synthesis of oxazole derivatives directly from simple amides and ketones. thieme-connect.comorganic-chemistry.org This method proceeds through sequential C-N and C-O bond formations in a one-pot reaction. A classic approach, the Robinson-Gabriel synthesis, involves the cyclodehydration of 2-acylamino carbonyl compounds. Other established methods include the reaction of α-haloketones with amides and the oxidative addition of α-methylene ketones to nitriles. beilstein-journals.org

A recent study outlines the synthesis of a complex oxazole derivative starting from p-aminobenzoic acid, which is first reacted with ethyl chloroacetate. uobaghdad.edu.iq The resulting intermediate is then treated with urea (B33335), followed by cyclization with 4-phenyl phenacyl bromide to furnish the target oxazole. uobaghdad.edu.iq

Multi-Step Synthesis Pathways for Functionalized Derivatives

For highly functionalized or complex oxazole derivatives, multi-step synthetic sequences are often necessary. These pathways allow for precise control over the placement of various substituents.

A continuous-flow, three-step protocol has been developed for the production of 2-(azidomethyl)oxazoles starting from vinyl azides. beilstein-journals.org This process involves the thermolysis of the vinyl azide (B81097) to an azirine, which then reacts with bromoacetyl bromide to form a 2-(bromomethyl)oxazole. This intermediate is a versatile building block for subsequent nucleophilic substitutions. beilstein-journals.org Similarly, the synthesis of ethynyl-substituted oxazoles, which are valuable for click chemistry applications, has been achieved through multi-gram scale approaches starting from halooxazoles. chemrxiv.org

A patented multi-step route to 2-(aminophenyl)-5-aminobenzoxazole begins with the selective condensation of 2-amino-4-nitro sodium phenolate (B1203915) with a nitrobenzoyl chloride. google.com This is followed by an acid-catalyzed cyclization and a final hydrogenation step under palladium on carbon (Pd/C) catalysis to reduce the nitro groups, yielding the desired diamino product with high purity. google.com Another multi-step synthesis of 2-aminobenzoxazoles involves the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide, a non-hazardous cyanating agent, in the presence of a Lewis acid. acs.org

Advanced Catalytic Systems in the Synthesis of 2-(4-Aminophenyl)oxazole Structures

Modern synthetic chemistry heavily relies on catalytic systems to improve efficiency, selectivity, and substrate scope. The synthesis of oxazoles has benefited significantly from the application of both Lewis acid and transition metal catalysts.

Application of Lewis Acids and Acid Chlorides as Catalysts

Lewis acids are frequently employed to promote the cyclization reactions that form the oxazole ring. They function by activating substrates towards nucleophilic attack. For example, Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are effective in catalyzing the cyclization of 2-aminophenols with various electrophiles. rsc.orgacs.org Other metal-based Lewis acids, including zinc iodide (ZnI₂) and ferric chloride (FeCl₃), have been shown to mediate the cyclization of acetylenic amides to form oxazoles under mild conditions. organic-chemistry.org

More recently, metal-free organoboron Lewis acids have been used to catalyze the synthesis of highly substituted oxazoles from α-diazocarbonyl compounds and nitriles. researchgate.net In some advanced systems, Lewis acids are used in concert with other catalysts. For instance, novel catalytic systems comprising gold complexes, an organocatalyst, and a transition-metal-based Lewis acid have been developed for the one-pot synthesis of functionalized oxazoles from N-propargylamides. rsc.orgrsc.org

Acid chlorides often serve as key reactants. In a Regel-type reaction, N,N-dimethyl-4-aminopyridine (DMAP) catalyzes the direct C-2 aroylation of oxazoles and related heterocycles using acid chlorides, providing a transition-metal-free route to 2-keto-azoles. organic-chemistry.org Acid chlorides also react with azirines to form oxazoles, a transformation that is crucial in some multi-step syntheses. beilstein-journals.org

Table 2: Lewis Acid and Acid Chloride Applications in Oxazole Synthesis To view the data, click the table and scroll left or right.

| Catalyst/Reagent | Substrate 1 | Substrate 2 | Product Type | Reference |

|---|---|---|---|---|

| BF₃·Et₂O | 2-Aminophenol | N-cyano-N-phenyl-p-toluenesulfonamide | 2-Aminobenzoxazole | acs.org |

| Organoboron Lewis Acid | α-Diazocarbonyl ketone/ester | Aryl/Alkyl nitrile | Substituted Oxazole | researchgate.net |

| DMAP | (Benzo)oxazole | Aroyl Chloride | 2-Keto-azole | organic-chemistry.org |

| Gold / Lewis Acid | N-Propargylamide | - | Functionalized Oxazole | rsc.org |

Transition Metal-Catalyzed (e.g., Palladium, Rhodium) Methodologies for Ring Closure and Functionalization

Transition metals, particularly palladium and rhodium, are central to many modern methods for oxazole synthesis due to their ability to catalyze a wide array of bond-forming reactions.

Palladium-Catalyzed Syntheses: Palladium catalysts are exceptionally versatile for constructing the oxazole ring. A highly efficient method involves the palladium-catalyzed reaction of amides and ketones, promoted by copper(II) bromide (CuBr₂), to form 2,4,5-trisubstituted oxazoles. thieme-connect.comorganic-chemistry.org Palladium acetate (B1210297) (Pd(OAc)₂) has been used in a convenient, one-pot reaction for synthesizing oxazoles from readily available acid chlorides and propargylamine. rsc.orgresearchgate.net Other palladium-catalyzed reactions include the coupling of N-propargylamides with aryl iodides followed by in situ cyclization organic-chemistry.org and a decarboxylative addition/cyclization sequence involving carboxylic acids and aliphatic nitriles. acs.org Furthermore, the powerful palladium-catalyzed Suzuki cross-coupling reaction has been adapted for the one-step construction of trisubstituted oxazole rings from trifluoroalanine (B10777074) derivatives. acs.org

Rhodium-Catalyzed Syntheses: Rhodium catalysts are particularly effective in reactions involving diazo compounds. Dirhodium(II) catalysts can mediate the reaction between nitriles and diazocarbonyl compounds to produce oxazoles. capes.gov.bracs.org An efficient one-step synthesis of multi-functionalized oxazoles is achieved through the dirhodium(II)-catalyzed reaction of styryl diazoacetate with aryl oximes. rsc.orgnih.govrsc.org The choice of rhodium catalyst and its ligands can dramatically influence the regioselectivity of the reaction, allowing for the synthesis of different oxazole isomers. acs.org Beyond diazo chemistry, rhodium catalysis has been applied to the annulation of 1,2,3-triazoles with aldehydes to afford 2,5-diaryl substituted oxazoles in good to excellent yields. rsc.org

Green Chemistry Approaches: Microwave Irradiation and Solvent-Free Conditions

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like oxazoles to minimize hazardous waste, reduce energy consumption, and improve reaction efficiency. ijpsonline.comijpsonline.com Microwave-assisted synthesis and solvent-free reaction conditions represent two of the most effective green strategies in this domain. kthmcollege.ac.injocpr.com

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.net In the context of oxazole synthesis, it offers significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), lower energy consumption, and often higher product yields. researchgate.netijpsonline.com For instance, the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives, structurally similar to the target compound, has been successfully achieved by irradiating a mixture of a p-substituted 2-bromoacetophenone (B140003) and urea in dimethylformamide (DMF). ijpsonline.comijpsonline.com Similarly, a highly efficient [3+2] cycloaddition reaction between aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles was established using microwave irradiation at 65°C, affording the product in 96% yield in just 8 minutes. nih.gov The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths.

Solvent-free or solid-state synthesis is another cornerstone of green chemistry that eliminates the need for volatile and often toxic organic solvents. kthmcollege.ac.in These reactions can be promoted by grinding the reactants together, sometimes with a solid support or catalyst. For the synthesis of related benzoxazoles, direct coupling of carboxylic acids with 2-aminophenol has been achieved under microwave and solvent-free conditions, completely avoiding the use of any metal catalysts or solvents. jocpr.com The use of recoverable and reusable catalysts, such as silica-supported sulfuric acid (H₂SO₄·SiO₂) or magnetic nanoparticles, further enhances the green credentials of these synthetic routes by simplifying product purification and minimizing waste. nih.govijpsr.com

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Oxazole Derivatives

| Method | Conditions | Reaction Time | Yield | Green Chemistry Advantages | Reference(s) |

|---|---|---|---|---|---|

| Conventional Heating | Substituted acetophenone, urea, ethanol, reflux | 2 hours | Moderate | - | researchgate.netresearchgate.net |

| Microwave-Assisted | Aryl aldehyde, TosMIC, K₃PO₄, isopropanol (B130326), 65°C | 8 minutes | 96% | Reduced reaction time, energy efficiency, high yield | nih.gov |

| Microwave-Assisted | Amido alcohol, PPE/CHCl₃, 70°C | 8 minutes | 88-95% | Rapid reaction, excellent yield | ijpsonline.com |

| Solvent-Free | 2-aminophenol, carboxylic acid, microwave | Not specified | Good | No solvent, no metal catalyst | jocpr.com |

Optimization of Reaction Parameters and Yields for Scalable Synthesis

The successful and efficient synthesis of 2-(4-aminophenyl)oxazole hydrochloride on a larger scale hinges on the careful optimization of various reaction parameters. The interplay between solvents, temperature, and reagent stoichiometry is critical in maximizing reaction efficiency and product yield.

The choice of solvent is paramount as it must dissolve reactants, stabilize intermediates, and facilitate the desired reaction pathway. For many oxazole syntheses, polar aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (B87167) (DMSO) are often employed. ijpsr.com In one study, DMSO was found to be a particularly efficient solvent due to its ability to dissolve reagents and act as an oxidizing agent. ijpsr.com The van Leusen synthesis of oxazoles has been optimized in various solvents, with isopropanol under microwave conditions giving a 96% yield, while other solvents like methanol, ethanol, and acetonitrile (B52724) resulted in lower yields under the same conditions. nih.gov

Temperature plays a crucial role in reaction kinetics. Elevated temperatures generally accelerate the reaction rate. For example, in a palladium-catalyzed synthesis of 2,4-disubstituted oxazoles, increasing the temperature from 80°C to 120°C improved the yield significantly. However, excessively high temperatures can lead to the degradation of the oxazole ring or the formation of unwanted byproducts. In a specific synthesis of 2,4-disubstituted oxazoles, the yield was enhanced from 25% to 87% by raising the temperature from 25°C to 80°C. ijpsonline.com

Reagent stoichiometry, or the molar ratio of reactants and catalysts, must be precisely controlled. In the synthesis of 2-oxazolines via dehydrative cyclization, it was found that using 1.5 equivalents of triflic acid (TfOH) as a promoter was optimal for achieving the highest yield. mdpi.com Similarly, in the synthesis of 5-substituted oxazoles from aldehydes and TosMIC, the amount of base used was critical; using 2 equivalents of K₃PO₄ led to the desired oxazole, whereas using only 1 equivalent resulted in the formation of an oxazoline (B21484) intermediate. nih.gov In palladium-catalyzed reactions, the ratios of the catalyst, oxidants like K₂S₂O₈, and promoters such as CuBr₂ are all fine-tuned to maximize the yield of the final oxazole product. organic-chemistry.org

Table 2: Effect of Reaction Parameters on Oxazole Synthesis Yield

| Reaction | Parameter Varied | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Solvent | Isopropanol, MW, 65°C, 8 min | 96 | nih.gov |

| Methanol, MW, 65°C, 8 min | 92 | nih.gov | ||

| Acetonitrile, MW, 65°C, 8 min | 88 | nih.gov | ||

| Dehydrative Cyclization | Reagent Stoichiometry | 1.0 eq. TfOH, DCE, 80°C | 81 | mdpi.com |

| 1.5 eq. TfOH, DCE, 80°C | 95 | mdpi.com | ||

| 2.0 eq. TfOH, DCE, 80°C | 93 | mdpi.com | ||

| Pd-Catalyzed Synthesis | Temperature | 100°C, 24 h | 51 | organic-chemistry.org |

| 120°C, 24 h | 86 | organic-chemistry.org |

When the precursors to the oxazole ring contain chiral centers, controlling the stereochemical outcome of the cyclization reaction is essential. The formation of the oxazole ring from an N-(β-hydroxyethyl)amide, for example, can proceed through two distinct mechanistic pathways, each resulting in a different stereochemical outcome. mdpi.com

One pathway involves the acid-catalyzed activation of the amide carbonyl group, followed by a nucleophilic attack from the hydroxyl group. This pathway typically proceeds with retention of the stereochemistry at the carbon bearing the hydroxyl group. mdpi.com

The alternative pathway involves the activation of the hydroxyl group itself, turning it into a good leaving group. This is followed by an intramolecular Sₙ2-like substitution by the amide oxygen. This mechanism results in an inversion of the stereochemistry at the hydroxyl-bearing carbon. mdpi.com

Recent studies on triflic acid-promoted dehydrative cyclization have shown that the reaction proceeds with a high degree of stereochemical inversion (94:6 e.r.), suggesting that the pathway involving alcohol activation is strongly favored under these conditions. mdpi.com The ability to control which pathway is dominant—by choosing the appropriate reagents and conditions—is a key goal in the asymmetric synthesis of chiral oxazole-containing molecules. The synthesis of oxazoles from chiral α-amino acids is a common strategy where preserving or predictably altering the initial stereochemistry is crucial for the biological activity of the final product. nih.govnih.gov

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Fundamental Mechanistic Insights into Oxazole (B20620) Ring Formation

The construction of the oxazole ring is a cornerstone of the synthesis of 2-(4-aminophenyl)oxazole. Various synthetic strategies exist, each with its own mechanistic nuances.

Proposed Protonation and Cyclization Pathways

Classical methods for oxazole synthesis, such as the Robinson-Gabriel and Fischer syntheses, often commence with the protonation of a carbonyl or keto group. ijpsonline.comslideshare.net In the context of synthesizing 2-(4-aminophenyl)oxazole, a plausible pathway involves the reaction of a suitable precursor like an α-acylamino ketone. The reaction mechanism typically begins with the protonation of the keto moiety, which enhances its electrophilicity. ijpsonline.com This is followed by an intramolecular nucleophilic attack from the amide oxygen, leading to a cyclic intermediate. ijpsonline.comnih.gov Subsequent steps then lead to the formation of the stable aromatic oxazole ring.

Another established method, the Fischer oxazole synthesis, utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The mechanism initiates with the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde, and through a series of steps including cyclization and dehydration, the 2,5-disubstituted oxazole is formed. wikipedia.org

The following table summarizes key aspects of common oxazole synthesis methods:

| Synthesis Method | Key Reactants | General Mechanism | Ref. |

| Robinson-Gabriel Synthesis | α-acylamino ketone | Protonation of the keto group, intramolecular cyclization, and dehydration. | ijpsonline.comnumberanalytics.com |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde, Anhydrous HCl | Formation of an iminochloride intermediate, reaction with aldehyde, cyclization, and dehydration. | wikipedia.org |

| van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Nucleophilic addition of TosMIC to the aldehyde, followed by cyclization to form an oxazoline (B21484) intermediate. | ijpsonline.com |

Role of Dehydration and Intramolecular Rearrangements

Intramolecular rearrangements can also play a role in certain synthetic routes. For instance, the Cornforth rearrangement involves the thermal rearrangement of 4-acyloxazoles, where the acyl group and a substituent on the C5 position of the oxazole ring exchange places. wikipedia.org While not a primary method for the initial synthesis of the oxazole ring itself, such rearrangements highlight the dynamic nature of the oxazole system under specific conditions.

Reactivity of the Amino Group: Nucleophilic Behavior and Derivatization Mechanisms

The primary amino group attached to the phenyl ring at the C4 position of 2-phenyl-oxazole is a key functional group that dictates a significant portion of the molecule's reactivity. Its nucleophilic character allows for a variety of derivatization reactions.

Acylation and Alkylation Mechanisms

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, proceeds through a nucleophilic acyl substitution mechanism. The amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride) results in the formation of an amide. For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide derivatives. tandfonline.com

Alkylation: Similarly, the amino group can be alkylated by reacting with alkyl halides. This reaction follows a nucleophilic substitution pathway (SN2 for primary and secondary alkyl halides), where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. pharmaguideline.com

Mechanisms of Schiff Base Formation

The reaction of the primary amino group of 2-(4-aminophenyl)oxazole with aldehydes or ketones leads to the formation of Schiff bases (imines). This condensation reaction is typically acid-catalyzed and proceeds in two main stages. researchgate.netiosrjournals.org

First, the nucleophilic amino group adds to the electrophilic carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. ekb.eg In the second stage, the carbinolamine is protonated on the oxygen atom, making water a good leaving group. Subsequent dehydration (elimination of a water molecule) leads to the formation of the carbon-nitrogen double bond characteristic of a Schiff base. iosrjournals.org The synthesis of Schiff bases from 2-(4'-aminophenyl)benzoxazole derivatives and 4-N,N-diethylaminobenzaldehyde has been reported. researchgate.net

Oxazole Ring Reactivity: Cyclization and Substitution Mechanisms

The oxazole ring itself exhibits a distinct pattern of reactivity, influenced by the presence of the two heteroatoms and the aromatic system.

The oxazole ring can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. numberanalytics.compharmaguideline.com The presence of the nitrogen atom generally deactivates the ring towards electrophilic attack compared to furan, but directing effects are observed. pharmaguideline.com Electrophilic substitution, when it occurs, typically favors the C4 or C5 positions, especially when activating groups are present on the ring. pharmaguideline.com

Nucleophilic substitution reactions on the oxazole ring are less common but can occur, particularly at the C2 position if a good leaving group is present. pharmaguideline.comtandfonline.com However, nucleophilic attack can sometimes lead to ring cleavage rather than substitution. slideshare.net

Cycloaddition reactions, such as the Diels-Alder reaction, are a significant feature of oxazole chemistry. The oxazole ring can act as a diene, reacting with dienophiles to form bicyclic adducts which can then be converted to other heterocyclic systems like pyridines. wikipedia.orgresearchgate.net The reactivity in these cycloadditions is enhanced by the presence of electron-donating substituents on the oxazole ring. pharmaguideline.com

Regioselectivity and Chemoselectivity in Electrophilic and Nucleophilic Reactions

Electrophilic Substitution Reactions

In electrophilic substitution, an electrophile displaces an atom, typically hydrogen, on a compound. wikipedia.org Aromatic compounds are particularly susceptible to this type of reaction. wikipedia.orgsavemyexams.com For 2-(4-aminophenyl)oxazole, the sites of potential electrophilic attack include the phenyl ring and the oxazole ring.

Regioselectivity: The amino group on the phenyl ring is a strong electron-donating group, which activates the ring towards electrophilic aromatic substitution. byjus.com It directs incoming electrophiles to the positions ortho and para to itself. Since the para position is already occupied by the oxazole ring, electrophilic attack is predicted to occur predominantly at the two ortho positions (C-3 and C-5) of the phenyl ring. The oxazole ring itself is considered an electron-rich heterocycle, but it is generally less reactive towards electrophiles than an activated benzene (B151609) ring. When substitution does occur on an oxazole ring, it is favored at the C-5 position due to its higher electron density. semanticscholar.org

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In this molecule, the primary competition for an electrophile is between the phenyl ring and the amino group itself (e.g., in N-alkylation or N-acylation). In electrophilic aromatic substitution reactions (like nitration or halogenation), the activated phenyl ring is the most probable site of reaction. savemyexams.combyjus.com The high electron density of the phenyl ring, enhanced by the amino group, makes it a more favorable target than the oxazole ring.

Interactive Data Table: Predicted Reactivity in Electrophilic Reactions

| Reaction Type | Reagent Type | Primary Reactive Site | Predicted Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Phenyl Ring | Ortho to -NH₂ group |

| Halogenation | Br₂/FeBr₃ | Phenyl Ring | Ortho to -NH₂ group |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Amino Group (N-acylation) | N/A |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | Amino Group (N-alkylation) | N/A |

Note: Friedel-Crafts reactions on the aromatic ring are often unsuccessful with strongly activated anilines due to side reactions with the catalyst.

Nucleophilic Substitution Reactions

Nucleophilic substitution involves a nucleophile displacing a leaving group. byjus.comthermofisher.com In the context of 2-(4-aminophenyl)oxazole, these reactions are less straightforward than electrophilic substitutions.

Regioselectivity: The phenyl ring, being electron-rich, is generally resistant to nucleophilic aromatic substitution (SNAr) unless an electron-withdrawing group is present to stabilize the negative charge of the intermediate (a Meisenheimer complex). The oxazole ring, however, can undergo nucleophilic substitution, particularly at the C-2 position, especially if a good leaving group is present. semanticscholar.org The C-2 position is the most electrophilic carbon in the oxazole ring.

Chemoselectivity: The primary amino group is itself a nucleophile and will readily react with electrophilic substrates. In reactions where the molecule as a whole is attacked by an external nucleophile, the focus shifts to the rings. Without a suitable leaving group on either ring, direct nucleophilic substitution is unlikely. However, the amino group can act as an intramolecular nucleophile, leading to rearrangement reactions, as discussed in the following section.

Investigation of Smiles Rearrangement in Related Systems

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.net This process involves the migration of an aromatic system from one heteroatom to another within the same molecule, proceeding through a spirocyclic intermediate. nih.govspringernature.com While not documented for 2-(4-aminophenyl)oxazole itself, extensive research on analogous structures, particularly benzoxazoles, provides a clear mechanistic framework. nih.govresearchgate.netacs.org

The rearrangement typically occurs under basic conditions, where a nucleophilic center (like an amine or thiol) is connected by a linker to an activated aromatic or heteroaromatic ring. researchgate.net In a related system, the nitrogen of an amine could attack an activated carbon on a nearby aromatic ring, forming a new C-N bond and a spiro intermediate. nih.gov Subsequent cleavage of the original C-X (where X is O, S, etc.) bond and rearomatization complete the rearrangement. nih.gov

Mechanistic Findings from Related Systems:

Spiro Intermediate Formation: Studies on the synthesis of N-substituted aminobenzoxazoles from benzoxazole-2-thiol demonstrate that the reaction proceeds via the nucleophilic attack of a nitrogen atom on the benzoxazole (B165842) ring carbon, forming a spiro intermediate. nih.gov

Radical and Photo-Smiles Variants: Beyond the classic base-activated process, modern variations include radical and photo-Smiles rearrangements. springernature.comlodz.pl Mechanistic investigations of a photo-Smiles rearrangement revealed a process involving an intramolecular single-electron transfer (SET) to form a radical zwitterion, which then undergoes polar cyclization to a spirooxazole intermediate before rearranging. lodz.pl

Computational Insights: Quantum mechanical calculations have been used to investigate the energy profile of desulfonative Smiles rearrangements. rsc.org These studies show that the reaction can occur in a stepwise manner rather than as a direct intramolecular substitution, with factors like intramolecular π–π stacking interactions playing a role in accelerating the reaction. rsc.org

The potential for a Smiles-type rearrangement in derivatives of 2-(4-aminophenyl)oxazole would likely involve functionalizing the amino group with a linker attached to another aromatic system. The general principles derived from benzoxazole and other heterocyclic systems provide a robust model for predicting such reactivity. nih.govacs.orggrowingscience.com

Interactive Data Table: Key Features of Smiles Rearrangement in Analogous Systems

| Feature | Description | Relevant System Examples | Citations |

|---|---|---|---|

| Reaction Type | Intramolecular Nucleophilic Aromatic Substitution (SNAr) | Benzoxazoles, Aryloxybenzo[e] nih.govlodz.plCurrent time information in Bangalore, IN.triazines | nih.govlodz.pl |

| Key Intermediate | Spirocyclic Meisenheimer-type complex | Spirooxazole, Spiro-thiazine | nih.govlodz.pl |

| Activation Method | Base-mediated, Photochemical, Radical initiation | KOH, UV light, Photocatalyst | researchgate.netspringernature.comlodz.pl |

| Driving Force | Formation of a more stable product after rearrangement | Rearomatization, relief of strain | nih.gov |

Advanced Spectroscopic and Structural Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton of 2-(4-Aminophenyl)oxazole, HCl.

In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the phenyl and oxazole (B20620) rings are observed. The protonation of the amino group to an ammonium (B1175870) salt (–NH₃⁺) in the HCl form significantly influences the chemical shifts of the adjacent aromatic protons due to its electron-withdrawing nature. The spectrum, typically recorded in a solvent like DMSO-d₆, would exhibit distinct multiplets for the aromatic protons and singlets for the oxazole protons.

The aromatic protons on the phenyl ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ammonium group are expected to be deshielded and appear at a higher chemical shift compared to the protons meta to the ammonium group. The protons of the oxazole ring appear as distinct singlets. kfupm.edu.sathieme-connect.com The ammonium protons themselves would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxazole H-4 | ~7.80 | Singlet (s) |

| Oxazole H-5 | ~7.20 | Singlet (s) |

| Aromatic H (ortho to -NH₃⁺) | ~7.90 | Doublet (d) |

| Aromatic H (meta to -NH₃⁺) | ~6.90 | Doublet (d) |

Note: Predicted values are based on analyses of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound, gives rise to a distinct signal. The spectrum would show signals for the two carbons of the oxazole ring and the six carbons of the phenyl ring. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the C-2 carbon of the oxazole ring, bonded to two heteroatoms (N and O), is highly deshielded and appears at a high chemical shift value. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Oxazole C-2 | ~160 |

| Oxazole C-4 | ~125 |

| Oxazole C-5 | ~150 |

| Phenyl C (ipso, attached to oxazole) | ~128 |

| Phenyl C (ortho to -NH₃⁺) | ~129 |

| Phenyl C (meta to -NH₃⁺) | ~116 |

Note: Predicted values are based on analyses of structurally similar compounds. thieme-connect.comresearchgate.net Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the phenyl and oxazole rings to their corresponding carbon signals as listed in the tables above. researchgate.netunimi.it

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, would display characteristic absorption bands corresponding to its key structural features. The presence of the ammonium group (from the HCl salt), the aromatic ring, and the oxazole ring can be confirmed. researchgate.netekb.eg

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-2800 | N-H stretch | Ammonium (-NH₃⁺) |

| 3100-3000 | C-H stretch | Aromatic & Oxazole C-H |

| ~1620 | C=N stretch | Oxazole Ring |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

Note: Values are typical ranges and can vary based on the sample state (e.g., KBr pellet, Nujol mull). kfupm.edu.saunimi.it

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For 2-(4-Aminophenyl)oxazole, the free base (C₉H₈N₂O) has a molecular weight of 160.18 g/mol . achemblock.com In a typical mass spectrometry experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule [M+H]⁺ at m/z 161.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. thieme-connect.comekb.eg For the protonated molecule, the expected exact mass would be calculated based on the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. This precise measurement is critical for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. rsc.orgnih.gov

Electronic Spectroscopy (UV-Vis) and Photophysical Studies

The photophysical behavior of 2-(4-Aminophenyl)oxazole and its derivatives is complex and intriguing, governed by several competing processes in the excited state. These molecules are of significant interest due to their potential applications in materials science as fluorophores and molecular sensors. Their electronic absorption and emission properties are highly sensitive to their molecular structure and the surrounding environment.

The electronic absorption spectra of 2-(4-aminophenyl)oxazole and its analogs are characterized by transitions in the UV region. The spectral characteristics are influenced by the nature of the solvent and the substitution pattern on the molecule.

The absorption spectrum of 2-(4'-aminophenyl)benzoxazole (p-APBO), a closely related benzannulated derivative, is structured with a primary absorption maximum (λmax) at 316 nm. iitkgp.ac.in This structure, however, is often lost as the polarity of the solvent increases. iitkgp.ac.in In general, the absorption band maxima for aminophenyl oxazole derivatives experience a red shift (bathochromic shift) with increasing solvent polarity. iitkgp.ac.in This solvatochromic behavior suggests that the electronic transitions have a significant charge-transfer character.

For instance, the UV-Vis spectra of various 2,5-diaryl-1,3-oxazoles show characteristic absorption bands. A common feature is an E band around 202.6 nm and a B band in the 241.0–252.0 nm range. mdpi.com The presence of the 1,3-oxazole chromophore can introduce an additional absorption band at longer wavelengths, typically above 330 nm, which is attributed to the extended π-electron conjugation. mdpi.com The absorption spectrum for 2-(3'-aminophenyl)benzoxazole is similar to that of 2-phenylbenzoxazole, but with a shoulder at approximately 325 nm on the main band at 291 nm. iitkgp.ac.in

The transitions responsible for these absorption bands are typically π→π* transitions within the conjugated aromatic system. The amino group acts as an electron donor, and the oxazole ring can act as an acceptor, leading to intramolecular charge transfer (ICT) character in the electronic transitions.

Table 1: Representative UV-Vis Absorption Data for Oxazole Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| 2-(4'-Aminophenyl)benzoxazole (p-APBO) | Not specified | 316 | iitkgp.ac.in |

| 2-(3'-Aminophenyl)benzoxazole (m-APBO) | Not specified | 291 (major), ~325 (shoulder) | iitkgp.ac.in |

| 4-Isopropyl-5-phenyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazole | Methanol | 202.6, 241.4, 331.3 | mdpi.com |

| 2,5-diaryl-4-isopropyl-1,3-oxazole | Methanol | 336.6 | mdpi.com |

This table provides illustrative data for related compounds to highlight general absorption characteristics.

Excited-State Intramolecular Proton Transfer (ESIPT) is a significant photophysical process observed in certain derivatives of 2-(4-aminophenyl)oxazole, particularly those containing a proton-donating group (like a hydroxyl or amino group) positioned suitably near a proton-accepting site (like the nitrogen atom of the oxazole ring). mdpi.com This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer with distinct fluorescence properties. mdpi.comacs.org

The fundamental requirement for ESIPT is an intramolecular hydrogen bond in the ground state. mdpi.com Upon absorption of a photon, the acidity of the proton donor and the basicity of the proton acceptor increase due to charge redistribution. mdpi.com This enhanced proton-donating and -accepting ability facilitates a nearly barrierless proton transfer in the excited state, forming an excited keto-tautomer from the initial enol-form. mdpi.comrsc.org This tautomer then radiatively decays to its ground state, emitting a photon with a large Stokes shift (a significant difference between the absorption and emission maxima), before rapidly reverting to the more stable ground-state enol form. rsc.orgresearchgate.net

In derivatives of 2-(2'-hydroxyphenyl)oxazole (HPO), theoretical and spectroscopic studies have shown that the intramolecular hydrogen bond is strengthened in the excited state, promoting the ESIPT process. mdpi.comdntb.gov.ua The electron density decreases at the proton-donating oxygen atom and increases at the proton-accepting nitrogen atom in the excited state, which favors the proton transfer. mdpi.comdntb.gov.ua The introduction of an amino group into the 2-(2′-hydroxyphenyl)benzoxazole framework can influence the ESIPT process by altering the properties of the intramolecular hydrogen bond in the excited state. rsc.org

The efficiency and dynamics of ESIPT can be modulated by chemical substitutions. Attaching electron-donating or electron-withdrawing groups to the core structure can alter the electron population on the proton donor and acceptor sites, thereby tuning the tendency for ESIPT to occur. acs.orgnih.gov

Table 2: Factors Influencing ESIPT in Oxazole Derivatives

| Factor | Influence on ESIPT | Mechanism | Reference(s) |

| Intramolecular H-Bond | Prerequisite for ESIPT. Strengthens in the excited state. | Facilitates proton migration from donor to acceptor site. | mdpi.comdntb.gov.ua |

| Photoexcitation | Triggers the process. | Increases acidity of the proton donor and basicity of the acceptor. | mdpi.com |

| Amino Group Substitution | Modulates ESIPT. | Can alter the strength of the intramolecular hydrogen bond and hinder the process. | rsc.org |

| Solvent Polarity | Can influence the equilibrium between different ground state conformers. | Polar solvents can stabilize different conformers, some of which may not be suitable for ESIPT, leading to dual fluorescence. | researchgate.netu-cursos.cl |

In addition to ESIPT, derivatives of 2-(4-aminophenyl)oxazole can exhibit Twisted Internal Charge Transfer (TICT) phenomena. researchgate.net TICT is a process that occurs in molecules composed of an electron donor and an electron acceptor group linked by a single bond. rsc.orgsemanticscholar.org Upon photoexcitation, an intramolecular charge transfer occurs, and the molecule can then undergo a conformational change by twisting around the single bond that connects the donor and acceptor moieties. ossila.com

This twisting leads to a decoupling of the π-systems of the donor and acceptor, forming a highly polar, charge-separated TICT state. ossila.com This state can then return to the ground state either through the emission of a red-shifted fluorescence photon or via non-radiative pathways. rsc.org The formation and stabilization of the TICT state are highly dependent on the polarity of the solvent; polar solvents are necessary to stabilize the charge-separated state. diva-portal.org

For Schiff bases derived from 2-(4'-aminophenyl)benzoxazole, the observation of a TICT state has been reported. researchgate.net This indicates that upon excitation, the molecule undergoes significant conformational rearrangement. The process begins with excitation to a locally excited (LE) state, which then evolves into the TICT state through intramolecular rotation. semanticscholar.org This dynamic process competes with standard fluorescence from the LE state, often resulting in dual fluorescence, where one emission band corresponds to the LE state and a second, red-shifted band corresponds to the TICT state. ossila.com The study of TICT provides insight into the conformational dynamics and flexibility of these molecules in their excited states.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. magtech.com.cnnih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect seen in many traditional fluorophores. nih.gov Derivatives of 2-(4-aminophenyl)oxazole have been shown to exhibit AIE properties. mdpi.com

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations or vibrations, in the aggregated state. researchgate.net In dilute solutions, these molecules can dissipate the excitation energy through non-radiative pathways facilitated by free intramolecular rotations. researchgate.net However, when the molecules aggregate, these rotational motions are physically constrained, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong fluorescence emission. researchgate.net

In some systems, AIE is linked to other photophysical processes like ESIPT and TICT. mdpi.com For example, in derivatives of the related 2-(2′-aminophenyl)benzothiazole, compounds that undergo ESIPT tend to also show AIE behavior, which is associated with the TICT process. mdpi.com The formation of intermolecular interactions, such as hydrogen bonding in the aggregated state, can further promote AIE. mdpi.com The study of AIE in 2-(4-aminophenyl)oxazole derivatives is crucial for developing advanced materials for applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Descriptors and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, making it highly suitable for studying organic molecules. By employing DFT, a range of quantum chemical descriptors for 2-(4-aminophenyl)oxazole can be calculated, offering a detailed picture of its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For 2-(4-aminophenyl)oxazole, the HOMO is expected to be predominantly localized on the electron-rich aminophenyl moiety, particularly on the nitrogen atom of the amino group and the π-system of the phenyl ring. This is due to the electron-donating nature of the amino group. Conversely, the LUMO is likely to be distributed over the oxazole (B20620) ring and the adjacent phenyl ring, which act as the electron-acceptor part of the molecule.

While specific DFT calculations for 2-(4-aminophenyl)oxazole are not widely published, data from analogous compounds can provide valuable insights. For instance, a DFT study on N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine calculated a HOMO-LUMO energy gap of 4.8435 eV. smolecule.comirjweb.com Another study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) reported a gap of 4.4815 eV. nih.gov These values suggest that oxazole derivatives generally possess significant kinetic stability. A study on various oxazole derivatives highlighted that substituents significantly influence the HOMO-LUMO gap; for example, 2-methyl-5-phenyloxazole (B1615902) has a smaller energy gap compared to the parent oxazole, indicating higher reactivity. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine | -5.6518 | -0.8083 | 4.8435 | smolecule.com |

| 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | nih.gov |

| Oxazole | - | - | 6.957 | rsc.org |

| 2-Methyl-5-phenyloxazole | - | - | Lower than oxazole | nih.gov |

This table presents data for analogous compounds to provide context for the electronic properties of 2-(4-aminophenyl)oxazole.

The visualization of HOMO and LUMO orbitals for similar 2-phenyloxazole (B1349099) structures shows the electron density distribution, confirming the expected localization on the phenyl and oxazole rings, respectively. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.denih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

For 2-(4-aminophenyl)oxazole, the MEP map would be characterized by several distinct regions:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. The most negative potential is expected to be located around the nitrogen and oxygen atoms of the oxazole ring due to their high electronegativity and the presence of lone pairs of electrons. The nitrogen atom of the amino group on the phenyl ring would also exhibit a region of negative potential.

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic rings are expected to be the most electropositive regions.

Neutral Potential (Green): These areas represent regions with a balanced electrostatic potential, typically found on the carbon framework of the molecule.

Analysis of MEP maps for related structures, such as other heterocyclic compounds, confirms that heteroatoms are typically the sites of most negative potential, making them targets for electrophilic interaction. nih.govresearchgate.net The charge distribution analysis helps in understanding the intermolecular interactions, such as hydrogen bonding, that the molecule can participate in.

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. irjweb.com Both the oxazole and phenyl rings in 2-(4-aminophenyl)oxazole exhibit aromatic character. The aromaticity of these rings can be quantitatively assessed using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). whiterose.ac.uknumberanalytics.com

Phenyl Moiety: The phenyl ring is a classic aromatic system with six π-electrons delocalized over the six carbon atoms. It is expected to have a HOMA value close to 1, indicating high aromaticity.

Oxazole Ring: The oxazole ring is a five-membered aromatic heterocycle. It contains six π-electrons (four from the two double bonds and two from the lone pair of the oxygen atom), satisfying Hückel's rule (4n+2 π electrons, where n=1). semanticscholar.org However, the presence of the highly electronegative oxygen and nitrogen atoms leads to a less uniform delocalization of π-electrons compared to benzene (B151609). Consequently, the oxazole ring is considered to be less aromatic than the phenyl ring. mdpi.com Studies on oxazole and its derivatives using the HOMED (Harmonic Oscillator Model of Electron Delocalization) index, an extension of HOMA for heterocycles, have shown values that indicate aromatic character, though typically lower than that of benzene. mdpi.com NICS calculations also support the aromatic nature of the oxazole ring, although the magnitude of the aromaticity can be influenced by substituents. whiterose.ac.uk

A comparative analysis would likely show a higher degree of aromaticity for the phenyl ring compared to the oxazole ring in 2-(4-aminophenyl)oxazole.

The 2-(4-aminophenyl)oxazole molecule has conformational flexibility primarily due to the rotation around the single bond connecting the phenyl and oxazole rings. The study of the molecule's conformational landscape is crucial as different conformers can have different energies and properties, which can influence its biological activity and material properties.

The conformational analysis of 2-(4-aminophenyl)oxazole is analogous to that of biphenyl (B1667301) and its derivatives. libretexts.org The rotation around the C-C bond linking the two rings is subject to steric hindrance between the ortho-hydrogen atoms of the phenyl ring and the atoms of the oxazole ring. This steric repulsion generally leads to a non-planar (twisted) conformation being the most stable.

A potential energy surface scan for the dihedral angle between the phenyl and oxazole rings would likely reveal:

Two energy minima corresponding to the twisted conformations (enantiomeric).

Two energy maxima corresponding to the planar (or near-planar) and perpendicular conformations, which are destabilized by steric hindrance and loss of conjugation, respectively.

Theoretical studies on similar biphenyl-like heterocyclic systems have shown that the energy barrier to rotation is influenced by the nature of the rings and their substituents. cdnsciencepub.com For 2-(4-aminophenyl)oxazole, the barrier to rotation is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature.

Aromaticity Analysis of the Oxazole Ring and Phenyl Moiety

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their interactions with other molecules and their environment. frontiersin.orgualberta.ca

MD simulations can be employed to investigate the intermolecular interactions of 2-(4-aminophenyl)oxazole and its propensity for self-assembly or aggregation in different environments. The key intermolecular interactions that would govern the behavior of this molecule include:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. These interactions are crucial in determining the structure of aggregates and the molecule's interaction with polar solvents or biological macromolecules.

π-π Stacking: The aromatic phenyl and oxazole rings can interact through π-π stacking, where the electron clouds of the rings align. These interactions are a significant driving force for the self-assembly of aromatic molecules in solution. acs.org

MD simulations of 2-(4-aminophenyl)oxazole in a solvent like water would likely show the formation of aggregates driven by a combination of hydrogen bonding and π-π stacking interactions. ualberta.ca The simulations can provide detailed information on the structure and stability of these aggregates, the preferred orientation of the molecules within them, and the role of solvent molecules in mediating these interactions. Such studies are essential for understanding the behavior of this compound in biological systems and for the rational design of materials based on it. biopolymers.org.ua

Adsorption Behavior and Surface Interactions

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the adsorption behavior and surface interactions of oxazole derivatives. While specific research on 2-(4-aminophenyl)oxazole, HCl is limited, broader studies on related heterocyclic compounds provide significant insights.

Research on isoxazole (B147169) derivatives as corrosion inhibitors for mild steel in acidic environments, such as 1M HCl, has demonstrated their effective adsorption onto the metal surface. arabjchem.orgresearchgate.net These studies reveal that the inhibitor molecules form a protective film, with the efficiency of this film being dependent on the concentration of the inhibitor and the temperature. arabjchem.org The adsorption process is often found to follow the Langmuir adsorption isotherm model, indicating a monolayer adsorption on the steel surface. arabjchem.orgresearchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, confirm that these compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions. arabjchem.orgresearchgate.net

Hirshfeld surface analysis is another powerful computational tool used to investigate intermolecular interactions in crystalline structures. This method has been applied to study compounds like 2-(4-aminophenyl)-1H-benzimidazole, providing a detailed picture of the various intermolecular contacts that stabilize the crystal packing. dntb.gov.ua Such analyses are crucial for understanding how molecules like 2-(4-aminophenyl)oxazole might interact with surfaces and other molecules.

The table below summarizes typical findings from studies on the adsorption of similar heterocyclic compounds.

| Parameter | Observation | Implication |

| Inhibition Efficiency | Increases with inhibitor concentration. arabjchem.orgresearchgate.net | Greater surface coverage and protection. |

| Temperature Effect | Inhibition efficiency decreases with increasing temperature. arabjchem.org | Suggests physisorption as a dominant mechanism. |

| Adsorption Isotherm | Follows Langmuir model. arabjchem.orgresearchgate.net | Monolayer adsorption on the surface. |

| Polarization | Mixed-type inhibitor with predominant anodic effect. arabjchem.orgresearchgate.net | Affects both metal dissolution and hydrogen evolution. |

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry plays a pivotal role in predicting the energetics and feasibility of chemical reactions involving oxazole derivatives. DFT calculations are frequently used to model reaction pathways, identify transition states, and determine the activation energies, thereby predicting the most favorable reaction routes.

For instance, theoretical studies on the formation of 2-aminooxazole under prebiotic conditions have utilized DFT to investigate the reaction mechanism. researchgate.netnih.gov These studies have shown that phosphate (B84403) catalysis is crucial not only for the cyclization and water-elimination steps but also for the initial formation of the carbinolamine intermediate. nih.gov By comparing the energy profiles of catalyzed and uncatalyzed reactions, researchers can quantify the catalytic effect and establish the feasibility of the proposed pathways. researchgate.net

In the synthesis of substituted oxazoles, computational modeling can help in understanding the regioselectivity of reactions. For example, in the direct C-H arylation of oxazoles, theoretical calculations can explain why arylation occurs selectively at the C2 position. beilstein-journals.org

The following table presents a hypothetical comparison of reaction energetics for a generic oxazole synthesis, illustrating the type of data generated from computational studies.

| Reaction Step | Uncatalyzed Activation Energy (kcal/mol) | Catalyzed Activation Energy (kcal/mol) | Feasibility |

| Carbinolamine Formation | 35 | 15 | Favorable with catalyst |

| Cyclization | 40 | 20 | Favorable with catalyst |

| Water Elimination | 30 | 12 | Favorable with catalyst |

Modeling the mechanism of catalytic reactions is a key application of computational chemistry in the study of oxazoles. This involves identifying the roles of catalysts, intermediates, and transition states in the reaction pathway.

Palladium-catalyzed synthesis of oxazole derivatives from amides and ketones has been investigated through mechanistic studies. organic-chemistry.org These studies propose a reaction pathway involving dehydration condensation, imine/enamine isomerization, and Pd-catalyzed C-H activation, followed by reductive elimination. organic-chemistry.org Control experiments, often supported by computational modeling, are essential to confirm the roles of the palladium catalyst and any co-catalysts. organic-chemistry.org

Similarly, the synthesis of 2-aminobenzoxazoles has been studied, and a reaction mechanism involving the Lewis acidic activation of a cyano group, followed by nucleophilic attack and cyclization, has been proposed. acs.org DFT calculations can be employed to validate such proposed mechanisms by calculating the energies of the intermediates and transition states.

Furthermore, computational studies have been used to investigate the stereocontrolling transition state models in proline-catalyzed reactions, which are relevant to the synthesis of chiral oxazole derivatives. acs.org These models often rely on hydrogen bonding to explain the observed stereoselectivity. acs.org

The table below outlines a generalized catalytic cycle for oxazole synthesis, as might be determined through computational modeling.

| Step | Description | Catalyst Role |

| 1 | Coordination of reactants to the catalyst. | Activation of substrates. |

| 2 | Oxidative addition/C-H activation. | Facilitates bond breaking. |

| 3 | Migratory insertion/Cyclization. | Promotes ring formation. |

| 4 | Reductive elimination. | Releases the product and regenerates the catalyst. |

Research Applications in Materials Science and Chemical Probes

Role as Building Blocks for Advanced Organic Materials

The compound's adaptable structure allows for its integration into various complex organic molecules, paving the way for new materials with tailored properties.

2-(4-Aminophenyl)oxazole serves as a fundamental component in the synthesis of materials for organic electronics. bldpharm.comcymitquimica.com The oxazole (B20620) moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, is a recurring structural motif in many organic compounds with interesting electronic and photophysical properties. semanticscholar.orgtandfonline.comresearchgate.net These properties are crucial for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.comscribd.com The aminophenyl group provides a reactive site for further chemical modifications, allowing for the fine-tuning of the electronic characteristics of the final material.

The inherent properties of oxazole derivatives, such as their ability to engage in various weak interactions like hydrogen bonding and π-π stacking, contribute to their utility in material sciences. semanticscholar.orgtandfonline.com These interactions are vital for controlling the self-assembly and molecular packing of organic semiconductors, which in turn dictates their performance in electronic devices.

The presence of the primary amino group in 2-(4-aminophenyl)oxazole makes it an ideal monomer for polymerization reactions. This allows for the creation of functional polymers that incorporate the oxazole unit into their backbone or as a pendant group. nih.gov Such polymers can exhibit a range of desirable properties, including thermal stability, specific electronic behavior, and responsiveness to external stimuli.

For instance, copolymers based on 2-oxazolines, including derivatives like 2-(4-aminophenyl)-2-oxazoline, have been synthesized. nih.gov These polymers can be designed to have a defined number of functional groups, which are essential for applications such as the immobilization of biomolecules like proteins and polysaccharides. nih.gov The ability to create well-defined polymer architectures, including block copolymers, opens up possibilities for developing new materials with complex structures and functionalities for applications in surface modification and catalysis. researchgate.net

Table 1: Polymerization involving Oxazole Derivatives

| Polymer Type | Monomers | Key Features | Potential Applications |

|---|---|---|---|

| Poly(2-oxazolines) | 2-ethyl-2-oxazoline, 2-(4-aminophenyl)-2-oxazoline | Water-soluble, defined number of functional groups | Immobilization of proteins and polysaccharides |

| Functionalized Polystyrene | Styrene, bis(4-aminophenyl)-functionalized initiators | Well-defined molecular weights, narrow molecular weight distributions | Precursors for complex polymer architectures |

Precursors for Organic Electronic and Optoelectronic Devices

Development of Chemical Probes and Sensors

The fluorescent properties of the oxazole core are central to its application in the development of chemical probes and sensors. These sensors can detect specific ions and molecules with high sensitivity and selectivity.

Fluorometric chemosensors operate on the principle of changes in fluorescence intensity or wavelength upon binding to a target analyte. rsc.orgresearchgate.netdntb.gov.ua Oxazole derivatives are excellent candidates for such sensors due to their inherent fluorescence. rsc.orgresearchgate.netdntb.gov.ua The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). mdpi.com

In a typical PET-based sensor, the fluorescence of the oxazole fluorophore is quenched in the absence of the analyte. Upon binding to the target ion, the PET process is inhibited, leading to a "turn-on" fluorescence response. rsc.org Conversely, in some designs, the binding event can induce quenching of fluorescence.

The design of oxazole-based chemosensors involves incorporating a recognition unit that selectively binds to the target ion. The aminophenyl group in 2-(4-aminophenyl)oxazole can act as or be modified to form such a recognition site. The binding of a metal ion to this site alters the electronic properties of the entire molecule, thereby modulating the fluorescence of the oxazole core. nih.gov

For example, chemosensors have been designed to detect various metal ions, including Ga³⁺, In³⁺, and Al³⁺. rsc.orgresearchgate.netnih.gov The selectivity of these sensors is determined by the specific design of the binding pocket and its affinity for different ions. The interaction between the sensor and the ion is often a complex interplay of coordination bonds, electrostatic interactions, and size-matching. nih.gov

Table 2: Examples of Oxazole-Based Chemosensors

| Sensor Type | Target Analyte | Sensing Principle | Outcome |

|---|---|---|---|

| 5-(thiophene-2-yl)oxazole derivative | Ga³⁺ | Fluorescence "turn-on" | Highly sensitive and selective detection |

| 5-(thiophen-2-yl)oxazole derivative | In³⁺ and Cr³⁺ | Sequential "off-on-off" fluorescence | Sequential recognition of two different ions |

| Pyridine (B92270)–pyrazole derivative with oxazole | Al³⁺ | Fluorescence enhancement | Selective detection with low detection limit |

Investigation of Surface Adsorption and Protective Layer Formation

Recent research has explored the use of organic molecules containing heteroatoms and π-electrons, such as oxazole derivatives, as corrosion inhibitors. researchgate.netarabjchem.org These molecules can adsorb onto a metal surface, forming a protective layer that shields the metal from corrosive environments. researchgate.net

The mechanism of protection involves the interaction of the inhibitor's electron-rich centers (the nitrogen and oxygen atoms of the oxazole ring and the lone pair of the amino group) and the π-electrons of the aromatic system with the vacant d-orbitals of the metal. This leads to the formation of a stable adsorbed film that acts as a barrier to corrosive species. The effectiveness of the inhibition is influenced by the concentration of the inhibitor and the temperature. arabjchem.org Studies on similar heterocyclic compounds have shown that they can act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions. arabjchem.org

Research Applications of 2-(4-Aminophenyl)oxazole, hcl in Materials Science and as Chemical Probes

While specific research on the direct application of 2-(4-Aminophenyl)oxazole, hydrochloride is limited, the broader class of oxazole and benzoxazole (B165842) derivatives has been the subject of significant investigation in materials science, particularly as corrosion inhibitors. The inherent chemical structure of these compounds, featuring a heterocyclic ring with nitrogen and oxygen atoms, as well as appended functional groups like the aminophenyl group, makes them prime candidates for surface interaction studies. This article will, therefore, discuss the established research applications of analogous aminophenyl and oxazole-containing compounds, providing a scientifically grounded projection of the potential applications and study methodologies for this compound.

Principles of Fluorometric Chemosensors Based on Oxazole Derivatives

The unique molecular architecture of oxazole derivatives, which includes electron-rich heteroatoms (nitrogen and oxygen) and aromatic π-systems, makes them highly effective in interacting with metal surfaces. koreascience.krarabjchem.org This property is central to their primary application in materials science as corrosion inhibitors, especially for steel in acidic environments. koreascience.krresearchgate.net The presence of an aminophenyl group is expected to further enhance this inhibitory action due to the additional nitrogen heteroatom and the electron-donating nature of the amino group. arabjchem.org

The principal mechanism by which oxazole derivatives protect metals from corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. koreascience.krresearchgate.net This adsorption process can occur through a combination of physical and chemical interactions.

Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, where the metal surface is often positively charged, anions from the acid (e.g., Cl⁻) first adsorb onto the surface, creating a net negative charge that then attracts the protonated inhibitor molecules. rsc.org Van der Waals forces also contribute to this type of adsorption. researchgate.net A decrease in inhibition efficiency with increasing temperature is often indicative of physisorption, as the weaker electrostatic bonds are more easily disrupted. arabjchem.org

Chemical Adsorption (Chemisorption): This is a stronger form of adsorption that involves the sharing of electrons or charge transfer between the inhibitor molecule and the metal surface, forming a coordinate-type bond. The lone pair electrons on the nitrogen and oxygen atoms of the oxazole ring and the amino group, as well as the π-electrons of the aromatic rings, can be donated to the vacant d-orbitals of the metal atoms (like iron). rsc.orgtandfonline.com This creates a stable, protective film on the surface. Chemisorption is often characterized by an increase in inhibition efficiency with an initial rise in temperature. rsc.org

Table 1: Corrosion Inhibition Data for Analogue Compounds

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |

| 3-(1,3-Oxazol-5-yl)aniline | Mild Steel | 1 M HCl | 93.5 | Langmuir |

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one | Mild Steel | 1 M HCl | 96.6 | Langmuir |

| 2-(2-aminophenyl)benzimidazole | Mild Steel | 1 M HCl | 98.8 | Langmuir |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate | C38 Steel | 1 M HCl | 90.2 | Langmuir |

This table is generated based on data from analogue compounds to illustrate typical performance. arabjchem.orgacs.orgresearchgate.net

To confirm the adsorption of the inhibitor and to study the morphology and composition of the protective film, a suite of surface characterization techniques is employed. dntb.gov.ua

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This technique measures the current response of the metal to a controlled change in potential. The data provides information on the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. acs.org The shift in Ecorr helps to classify the inhibitor as anodic, cathodic, or mixed-type. researchgate.netacs.org For many oxazole and benzimidazole (B57391) derivatives, the shift is less than 85 mV, classifying them as mixed-type inhibitors. academie-sciences.fr

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. arabjchem.org An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor are indicative of the formation of a protective adsorbed layer that hinders charge transfer. arabjchem.orgresearchgate.net The shape of the Nyquist plots can also indicate the mechanism of the corrosion process. tandfonline.com

Spectroscopic Techniques:

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups of the inhibitor that are involved in the adsorption process. arabjchem.org By comparing the spectrum of the pure inhibitor with that of the adsorbed layer on the metal surface, shifts or disappearances of characteristic peaks (e.g., for N-H, C=N, C-O bonds) can confirm the interaction of these groups with the metal. rsc.org

Microscopic Techniques:

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the metal surface. A comparison of the surface morphology of the metal exposed to the corrosive medium with and without the inhibitor can visually confirm the protective effect. A smoother surface is observed in the presence of an effective inhibitor, in contrast to the pitted and damaged surface of the uninhibited metal. mdpi.comacs.org

Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information about the surface at a high resolution. It is used to quantify the surface roughness. A significant decrease in the average surface roughness in the presence of the inhibitor provides further evidence for the formation of a smooth and protective adsorbed film. acs.org

Table 2: Surface Analysis Techniques and Their Primary Findings

| Technique | Information Obtained | Typical Observation for Effective Inhibitor |

| Potentiodynamic Polarization (PDP) | Corrosion current density (icorr), Corrosion potential (Ecorr), Inhibition type | Decrease in icorr, Shift in Ecorr < 85 mV (mixed-type) |

| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance (Rct), Double-layer capacitance (Cdl) | Increase in Rct, Decrease in Cdl |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Functional groups involved in adsorption | Shift or change in intensity of peaks corresponding to heteroatoms and π-systems |

| Scanning Electron Microscopy (SEM) | Surface morphology | Smoother, less damaged surface compared to the blank |

| Atomic Force Microscopy (AFM) | Surface topography and roughness | Decrease in average surface roughness |

Derivatization and Structural Modification for Enhanced Research Utility

Systematic Functionalization of the 4-Aminophenyl Moiety

The 4-aminophenyl group of 2-(4-aminophenyl)oxazole is a versatile handle for chemical modification. The amino group can be readily transformed into a wide array of functional groups, allowing for the introduction of diverse substituents that can significantly impact the molecule's properties.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the 4-aminophenyl ring can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This functionalization directly influences the electron density of the entire molecule, affecting its reactivity, photophysical properties, and biological activity.